2-Fluoro-3-oxopropanoic Acid 2-Fluoro-3-oxopropanoic Acid
Brand Name: Vulcanchem
CAS No.: 58629-87-1
VCID: VC21166238
InChI: InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7)
SMILES: C(=O)C(C(=O)O)F
Molecular Formula: C3H3FO3
Molecular Weight: 106.05 g/mol

2-Fluoro-3-oxopropanoic Acid

CAS No.: 58629-87-1

Cat. No.: VC21166238

Molecular Formula: C3H3FO3

Molecular Weight: 106.05 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-oxopropanoic Acid - 58629-87-1

CAS No. 58629-87-1
Molecular Formula C3H3FO3
Molecular Weight 106.05 g/mol
IUPAC Name 2-fluoro-3-oxopropanoic acid
Standard InChI InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7)
Standard InChI Key UJZAWQINJHZMNV-UHFFFAOYSA-N
SMILES C(=O)C(C(=O)O)F
Canonical SMILES C(=O)C(C(=O)O)F

Chemical Identity and Structural Properties

2-Fluoro-3-oxopropanoic acid, also known by its CAS number 58629-87-1, is a fluorinated derivative of propanoic acid featuring both a carbonyl group and a fluorine atom. The structural arrangement of these functional groups contributes to the compound's unique chemical behavior and potential applications in various fields.

Basic Molecular Information

The compound possesses the following key identifiers and molecular characteristics:

PropertyValue
IUPAC Name2-fluoro-3-oxopropanoic acid
CAS Number58629-87-1
Molecular FormulaC₃H₃FO₃
Molecular Weight106.05 g/mol
InChIInChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7)
InChI KeyUJZAWQINJHZMNV-UHFFFAOYSA-N
Canonical SMILESC(=O)C(C(=O)O)F

The structural configuration of 2-fluoro-3-oxopropanoic acid features a fluorine atom at the second carbon position (alpha to the carboxylic acid group) and a carbonyl group at the third carbon position. This arrangement of functional groups creates a unique electronic environment that influences the compound's reactivity and biological interactions.

Physical and Chemical Properties

The physical state of 2-fluoro-3-oxopropanoic acid at room temperature is typically a solid. Due to the presence of both carboxylic acid and carbonyl functionalities, the compound exhibits moderate solubility in polar solvents such as water, methanol, and ethanol. The fluorine substituent contributes to the compound's stability and influences its acid-base properties, generally increasing the acidity of the carboxylic acid group through its electron-withdrawing effects.

Synthesis and Production Methods

The preparation of 2-fluoro-3-oxopropanoic acid involves several synthetic strategies, with fluorination of malonic acid derivatives being among the most common approaches.

Laboratory Synthetic Routes

The synthesis of 2-fluoro-3-oxopropanoic acid typically begins with malonic acid derivatives that undergo selective fluorination. This process requires careful control of reaction conditions to ensure fluorination occurs at the desired position.

Fluorination Reagents and Techniques

Common fluorinating agents employed in the synthesis include:

  • Diethylaminosulfur trifluoride (DAST)

  • Sulfur tetrafluoride (SF₄)

  • Other selective fluorination reagents

The reaction typically proceeds under controlled conditions, with temperature management being crucial to avoid unwanted side reactions or decomposition of the product.

Industrial Production Methods

At an industrial scale, the production of 2-fluoro-3-oxopropanoic acid involves optimized versions of laboratory techniques. The process focuses on maximizing yield and purity while addressing safety concerns related to the use of fluorinating agents. Key considerations in industrial production include:

  • Reaction temperature regulation

  • Solvent selection for optimal reactivity

  • Reaction time optimization

  • Purification processes to ensure high-quality final product

Chemical Reactivity

The reactivity profile of 2-fluoro-3-oxopropanoic acid is influenced by its three functional groups: the carboxylic acid, the carbonyl group, and the fluorine substituent. Each contributes to the compound's behavior in various chemical transformations.

Key Reaction Types

The compound participates in several important reaction categories:

Oxidation Reactions

2-Fluoro-3-oxopropanoic acid can undergo oxidation to form higher oxidation state products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions

The carbonyl group (keto) in the compound can be reduced to form 2-fluoro-3-hydroxypropanoic acid. This transformation typically employs reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution

The fluorine atom in 2-fluoro-3-oxopropanoic acid can be displaced through nucleophilic substitution reactions. Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can attack the carbon bearing the fluorine, resulting in substituted derivatives.

Reaction Products

The chemical transformations of 2-fluoro-3-oxopropanoic acid generate various products:

Reaction TypeCommon ReagentsMajor Products
OxidationKMnO₄, CrO₃Carboxylic acids, oxidized derivatives
ReductionNaBH₄, LiAlH₄2-Fluoro-3-hydroxypropanoic acid
SubstitutionOH⁻, RNH₂2-Hydroxy or 2-amino derivatives

These reactions highlight the versatility of 2-fluoro-3-oxopropanoic acid as a building block in organic synthesis and its potential for generating diverse chemical entities.

Applications in Scientific Research

The unique structural features of 2-fluoro-3-oxopropanoic acid make it valuable across various scientific disciplines, particularly in medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry Applications

In pharmaceutical research, 2-fluoro-3-oxopropanoic acid has gained attention for potential therapeutic applications:

Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies have suggested that derivatives of 2-fluoro-3-oxopropanoic acid may exhibit inhibitory effects on cancer cell proliferation. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving membrane permeability and metabolic stability.

Anti-inflammatory Properties

Some research indicates possible anti-inflammatory effects of 2-fluoro-3-oxopropanoic acid derivatives, though detailed mechanisms require further investigation.

Materials Science Applications

In materials science, 2-fluoro-3-oxopropanoic acid serves as an important building block for synthesizing more complex molecules with specific properties. The unique reactivity patterns of the compound enable various chemical transformations that are essential in developing new materials.

Environmental Chemistry

The compound has been included in environmental studies focused on the biodegradation pathways of fluorinated organic compounds. Understanding how 2-fluoro-3-oxopropanoic acid behaves under various environmental conditions contributes to assessing the ecological impact of fluorinated chemicals.

Biological Activity and Mechanism of Action

The biological effects of 2-fluoro-3-oxopropanoic acid stem from its interactions with molecular targets such as enzymes and receptors.

Enzyme Interactions

The compound potentially inhibits or modulates specific biological pathways through interaction with enzymatic systems. The presence of electron-withdrawing groups in the molecule enhances binding affinity to certain biological targets.

Structure-Activity Relationships

The positioning of the fluorine atom and the keto group in 2-fluoro-3-oxopropanoic acid significantly influences its biological activity. These structural features determine:

Research suggests that modifying the base structure of 2-fluoro-3-oxopropanoic acid can lead to compounds with enhanced biological activities, highlighting the importance of structure-activity relationships in drug design based on this molecular scaffold.

Comparison with Similar Compounds

Understanding how 2-fluoro-3-oxopropanoic acid differs from structurally related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 2-fluoro-3-oxopropanoic acid but differ in key aspects:

CompoundStructural DifferencesProperty Differences
3-Fluoro-2-oxopropanoic acidFluorine at position 3 instead of position 2Different reactivity patterns, biological activities
2-Fluoro-3-hydroxypropanoic acidHydroxyl group instead of keto group at position 3Reduced electrophilicity, different hydrogen bonding patterns
Fluoromalonic acidAdditional carboxylic acid groupHigher acidity, different coordination properties
2-Fluoro-3-methoxy-3-oxopropanoic acidMethoxy group modifying the carboxylic acidDifferent solubility profile, altered reactivity

These structural variations lead to significant differences in chemical behavior, biological activity, and potential applications across various fields .

Reactivity Comparisons

The reactivity of 2-fluoro-3-oxopropanoic acid differs from its analogs due to the specific arrangement of its functional groups. For instance, compounds with the fluorine at different positions exhibit altered electronic distributions, affecting their behavior in chemical reactions .

Current Research Trends

Recent scientific investigations involving 2-fluoro-3-oxopropanoic acid focus on several promising areas:

Drug Development

Research in medicinal chemistry continues to explore the potential of 2-fluoro-3-oxopropanoic acid derivatives in developing new therapeutic agents. The unique structural features of the compound make it a valuable scaffold for designing drugs with improved pharmacological properties.

Synthetic Methodology

Chemical researchers are developing new and more efficient methods for synthesizing 2-fluoro-3-oxopropanoic acid and its derivatives. These efforts aim to improve yield, reduce waste, and enable access to more complex fluorinated compounds .

Environmental Impact Studies

As awareness of the environmental impact of fluorinated compounds grows, research into the ecological behavior of 2-fluoro-3-oxopropanoic acid has gained importance. Studies investigating its degradation pathways and potential environmental effects contribute to understanding the broader implications of fluorinated chemicals.

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